7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid . This compound has a molecular formula of C6H4N4O3 and a molecular weight of 180.12 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Chemical Reactions Analysis
7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can facilitate hydrolysis.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in proteomics research to study protein structures and functions.
Medicine: While not intended for therapeutic use, it can be used in research to understand biochemical pathways and potential drug targets.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, thereby influencing their activity
Comparison with Similar Compounds
Similar compounds to 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid include other triazolo and pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall chemical properties. Some similar compounds include:
- 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine
- 6-Carboxy-[1,2,4]triazolo[4,3-a]pyrimidine
- 7-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine
The uniqueness of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-4-3(5(12)13)1-10-2-7-9-6(10)8-4/h1-2H,(H,12,13)(H,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWOCPJRQIPGIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N=C2N1C=NN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)N=C2N1C=NN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.